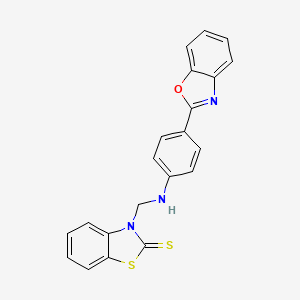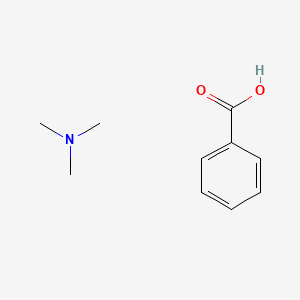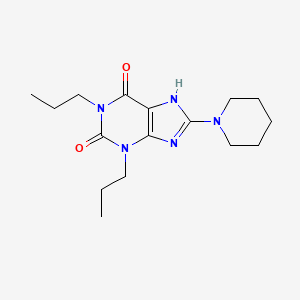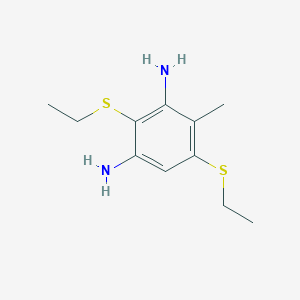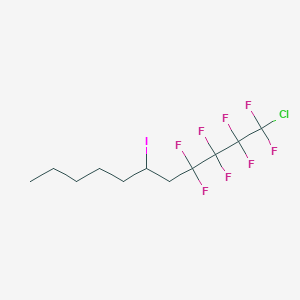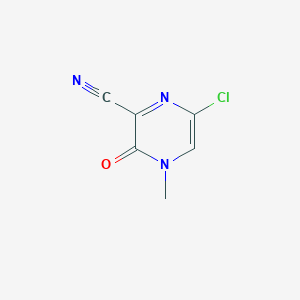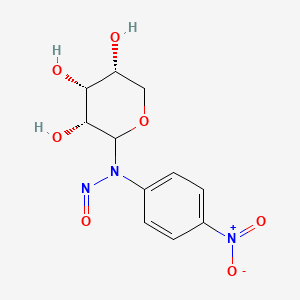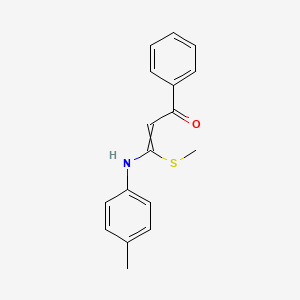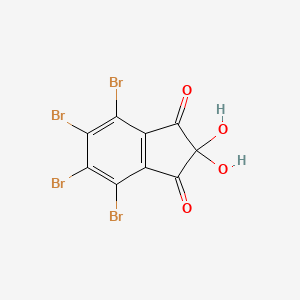
1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)- is an organic compound with a unique structure that includes a cyclohexyl group and a 1,3-dithiol-2-ylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)- typically involves the reaction of cyclohexyl ketone with 1,3-dithiol-2-thione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the dithiol ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of substituted dithiol derivatives.
Applications De Recherche Scientifique
1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mécanisme D'action
The mechanism of action of 1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)- involves its interaction with molecular targets, such as enzymes and receptors. The dithiol moiety can undergo redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive proteins. Additionally, the compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Butanedione, 1-phenyl-
- 1,3-Butanedione, 1-(2-thienyl)-
- 1,3-Butanedione, 1-(4-methylphenyl)-
Uniqueness
1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)- is unique due to the presence of both a cyclohexyl group and a 1,3-dithiol-2-ylidene moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
100673-21-0 |
|---|---|
Formule moléculaire |
C13H16O2S2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
1-cyclohexyl-2-(1,3-dithiol-2-ylidene)butane-1,3-dione |
InChI |
InChI=1S/C13H16O2S2/c1-9(14)11(13-16-7-8-17-13)12(15)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
Clé InChI |
QHAKKXVLIYDHKF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=C1SC=CS1)C(=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione](/img/structure/B14324381.png)
